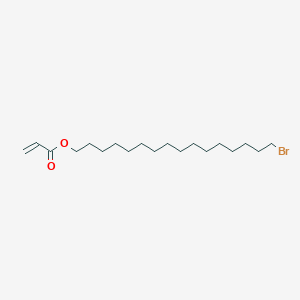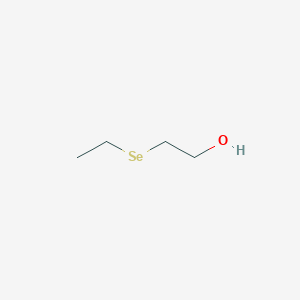![molecular formula C20H20Cl2O4 B14310269 3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride CAS No. 110589-12-3](/img/structure/B14310269.png)
3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride is a chemical compound known for its unique structure and properties. It is used in various industrial and scientific applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride typically involves the reaction of hexane-1,6-diol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carboxylic acid and alcohol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed
Substituted Products: Depending on the nucleophile used, various substituted benzoyl derivatives can be formed.
Carboxylic Acids and Alcohols: Hydrolysis leads to the formation of carboxylic acids and alcohols.
Applications De Recherche Scientifique
3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride is used in several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of high-performance materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride involves its reactivity towards nucleophiles. The compound’s benzoyl chloride groups are highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-[Ethane-1,2-diylbis(oxy)]dibenzoyl chloride
- 3,3’-[Propane-1,3-diylbis(oxy)]dibenzoyl chloride
Uniqueness
3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride is unique due to its longer hexane linker, which provides greater flexibility and different reactivity compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific spatial arrangements and reactivity profiles.
Propriétés
Numéro CAS |
110589-12-3 |
|---|---|
Formule moléculaire |
C20H20Cl2O4 |
Poids moléculaire |
395.3 g/mol |
Nom IUPAC |
3-[6-(3-carbonochloridoylphenoxy)hexoxy]benzoyl chloride |
InChI |
InChI=1S/C20H20Cl2O4/c21-19(23)15-7-5-9-17(13-15)25-11-3-1-2-4-12-26-18-10-6-8-16(14-18)20(22)24/h5-10,13-14H,1-4,11-12H2 |
Clé InChI |
CGKPEJVQPCXDQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCCCCCOC2=CC=CC(=C2)C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine](/img/structure/B14310190.png)




![N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide](/img/structure/B14310229.png)

![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
![4-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B14310243.png)





